[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
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Overview
Description
The compound contains several functional groups including a benzodioxin ring, a benzothiazin ring, and a ketone group. Compounds with these functional groups are often found in various pharmaceuticals and could potentially have biological activity .
Molecular Structure Analysis
The benzodioxin and benzothiazin rings in the compound are aromatic, meaning they are particularly stable. The presence of the fluorine atom and the sulfone group could significantly affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar sulfone group and the fluorine atom could increase the compound’s solubility in water .Scientific Research Applications
Synthetic Chemistry and Crystallography
Compounds with similar structural complexities are often subjects of synthetic chemistry research, focusing on the development of novel synthetic routes, crystallography, and structural analysis. For example, the synthesis and crystal structure analysis of benzothiazine derivatives highlight the importance of such compounds in understanding molecular conformation, electronic structure, and potential reactivity through density functional theory (DFT) and crystallographic studies (Huang et al., 2021). These insights are crucial for designing compounds with desired physical, chemical, and biological properties.
Biological Activity and Drug Development
Compounds containing benzodioxin and benzothiazin moieties are often explored for their biological activities, including antimicrobial, anticancer, and antifungal effects. The synthesis of benzothiazole derivatives and their evaluation for antimicrobial and anticancer activities showcase the potential therapeutic applications of such molecules (Naik et al., 2022). These studies are integral to drug discovery efforts, especially in identifying novel agents against resistant strains of bacteria, fungi, or cancer cells.
Future Directions
properties
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO5S/c1-15-2-4-16(5-3-15)24(27)23-14-26(18-7-8-20-21(13-18)31-11-10-30-20)19-12-17(25)6-9-22(19)32(23,28)29/h2-9,12-14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPXTSNTTZDBBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone |
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